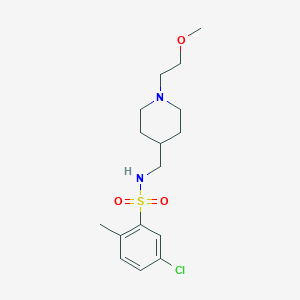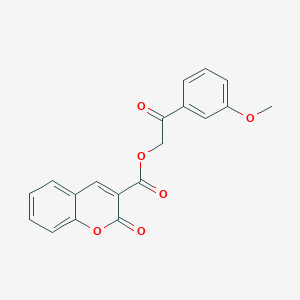
2-(3-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(3-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate” is a synthetic derivative with a coumarin core . Coumarin derivatives are known for their wide range of biological activities and are used in the production of biologically active compounds .
Synthesis Analysis
The synthesis of such compounds involves various reaction methods . The structures of the synthesized products are characterized by FTIR spectroscopy, 1 H-NMR, 13 C-NMR, and HRMS .Molecular Structure Analysis
The molecular structure of this compound is related to other coumarin derivatives, which are characterized by a benzopyrone structure . The exact structure would need to be determined through detailed spectroscopic analysis.Scientific Research Applications
Organic Synthesis
2-(3-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate: is a valuable compound in organic synthesis. It serves as a precursor for various coumarin derivatives, which are important in synthesizing biologically active molecules. The compound can undergo reactions at both the coumarin ring and the ester group, allowing for the creation of diverse structures with potential pharmaceutical applications .
Medicinal Chemistry
In medicinal chemistry, this compound is used to develop new drugs with potential therapeutic effects. Its structure is conducive to modifications that can lead to the discovery of novel compounds with antifungal, antibacterial, or anticancer properties. The ability to introduce different substituents makes it a versatile starting material for drug design and discovery .
properties
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-23-14-7-4-6-12(9-14)16(20)11-24-18(21)15-10-13-5-2-3-8-17(13)25-19(15)22/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAWYVJVBHYJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

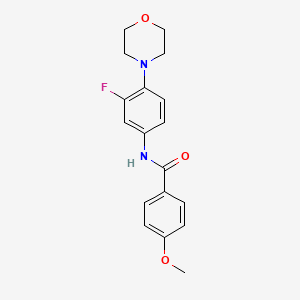
![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2925657.png)
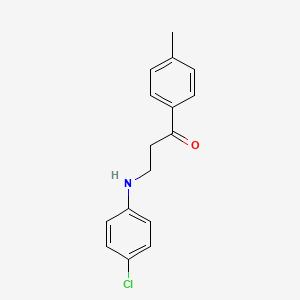
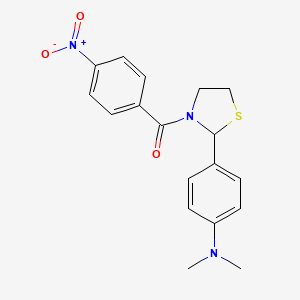
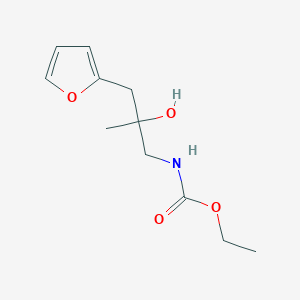
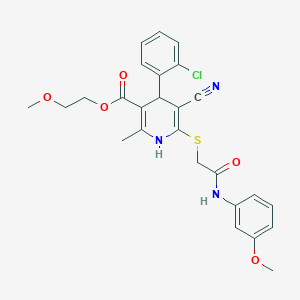
![N-Methyl-N-[2-oxo-2-[2-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2925665.png)
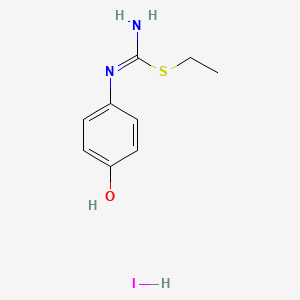
![ethyl 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2925669.png)
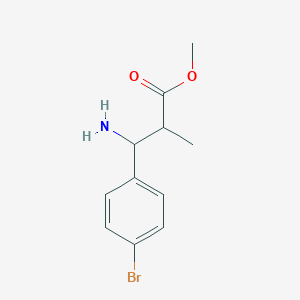
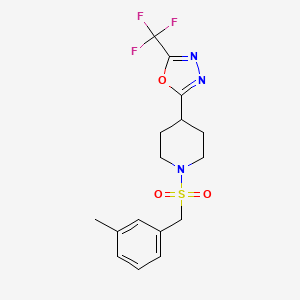
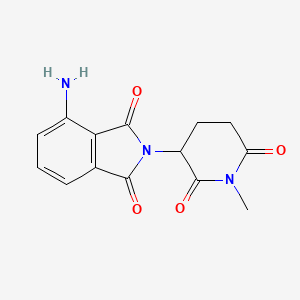
![N-(furan-2-ylmethyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2925674.png)
